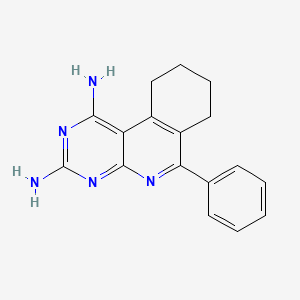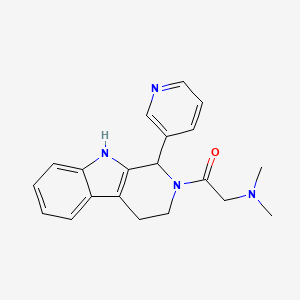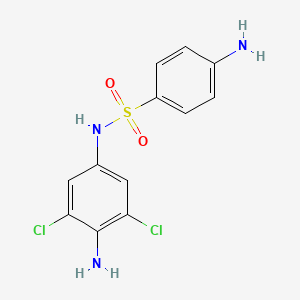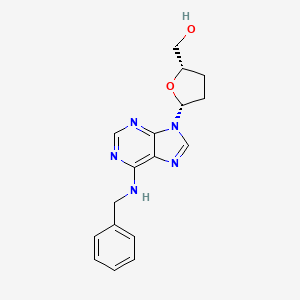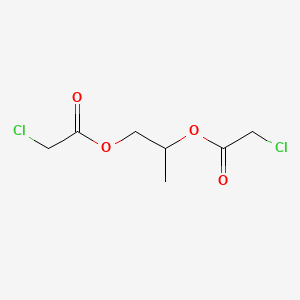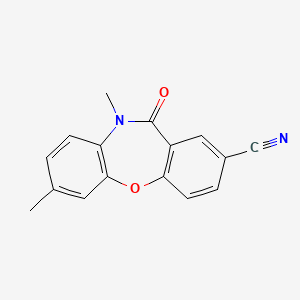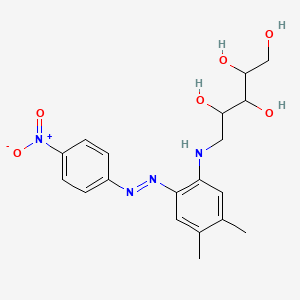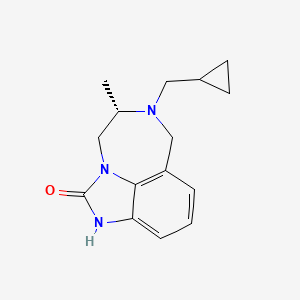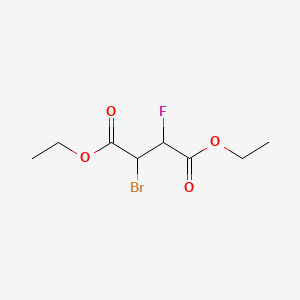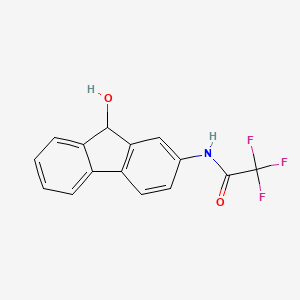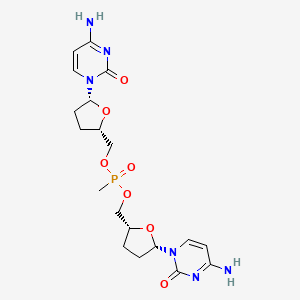
Cytidine, P,2',3'-trideoxy-P-methylcytidylyl-(5'.5')-2',3'-dideoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine, P,2’,3’-trideoxy-P-methylcytidylyl-(5’.5’)-2’,3’-dideoxy- is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves multiple steps, including the protection of functional groups, glycosylation, and deprotection. The specific synthetic route for Cytidine, P,2’,3’-trideoxy-P-methylcytidylyl-(5’.5’)-2’,3’-dideoxy- would involve:
Protection of Hydroxyl Groups: Protecting the hydroxyl groups on the ribose sugar to prevent unwanted reactions.
Glycosylation: Attaching the cytosine base to the protected ribose sugar.
Deprotection: Removing the protecting groups to yield the final nucleoside analog.
Industrial Production Methods
Industrial production of nucleoside analogs often involves similar steps but on a larger scale. The process may be optimized for yield and purity, and may involve the use of automated synthesizers and high-throughput purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Nucleoside analogs can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups on the ribose sugar can yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the cytosine base.
Applications De Recherche Scientifique
Nucleoside analogs like Cytidine, P,2’,3’-trideoxy-P-methylcytidylyl-(5’.5’)-2’,3’-dideoxy- have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Studied for their effects on nucleic acid synthesis and function.
Medicine: Investigated as potential antiviral or anticancer agents.
Industry: Used in the production of pharmaceuticals and diagnostic reagents.
Mécanisme D'action
The mechanism of action of nucleoside analogs typically involves their incorporation into nucleic acids, where they can interfere with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The specific molecular targets and pathways involved depend on the structure of the analog and the context in which it is used.
Comparaison Avec Des Composés Similaires
Nucleoside analogs can be compared based on their structure, mechanism of action, and applications. Similar compounds include:
2’,3’-Dideoxycytidine (ddC): An antiviral agent used in the treatment of HIV.
5-Fluorouracil (5-FU): An anticancer agent that inhibits thymidylate synthase.
Azidothymidine (AZT): An antiviral agent used in the treatment of HIV.
Cytidine, P,2’,3’-trideoxy-P-methylcytidylyl-(5’.5’)-2’,3’-dideoxy- may have unique properties or applications that distinguish it from these and other nucleoside analogs.
Propriétés
Numéro CAS |
131293-24-8 |
|---|---|
Formule moléculaire |
C19H27N6O7P |
Poids moléculaire |
482.4 g/mol |
Nom IUPAC |
4-amino-1-[(2R,5S)-5-[[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl]oxymethyl]oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C19H27N6O7P/c1-33(28,29-10-12-2-4-16(31-12)24-8-6-14(20)22-18(24)26)30-11-13-3-5-17(32-13)25-9-7-15(21)23-19(25)27/h6-9,12-13,16-17H,2-5,10-11H2,1H3,(H2,20,22,26)(H2,21,23,27)/t12-,13+,16+,17-,33? |
Clé InChI |
VCOXLPPOJOQYFP-VXXDSIFFSA-N |
SMILES isomérique |
CP(=O)(OC[C@H]1CC[C@H](O1)N2C=CC(=NC2=O)N)OC[C@@H]3CC[C@@H](O3)N4C=CC(=NC4=O)N |
SMILES canonique |
CP(=O)(OCC1CCC(O1)N2C=CC(=NC2=O)N)OCC3CCC(O3)N4C=CC(=NC4=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


